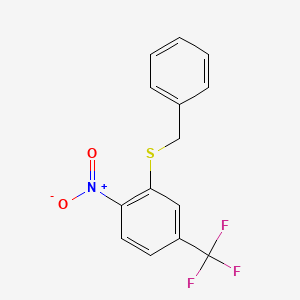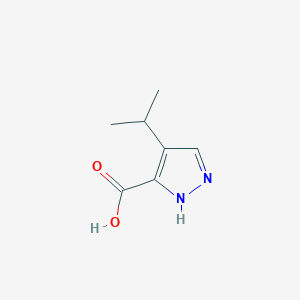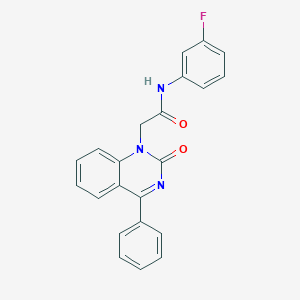![molecular formula C15H16N2O4 B2769612 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1158097-77-8](/img/structure/B2769612.png)
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound of considerable interest due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound features a pyrazole ring substituted with a methoxyphenyl group, showcasing complex structural attributes that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid typically begins with the formation of the pyrazole core. The synthesis involves the condensation reaction between an appropriately substituted hydrazine and a 1,3-diketone. The reaction proceeds under mild conditions, often in the presence of a catalytic amount of acid or base, facilitating ring closure and formation of the pyrazole ring.
Subsequent steps involve the attachment of the 2-methoxyphenyl group via etherification reactions. This step generally requires the use of strong base and heat to promote the nucleophilic substitution of the phenolic hydroxyl group with a suitable alkylating agent.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic routes but incorporates optimizations for higher yields and scalability. Reaction conditions are carefully controlled, and process improvements such as continuous flow reactors and high-throughput screening of catalysts are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is involved in various chemical reactions, including:
Oxidation: : Conversion of methoxy groups to hydroxyl groups using reagents like chromic acid or permanganate.
Reduction: : Catalytic hydrogenation to reduce double bonds present in the structure.
Substitution: : Halogenation at the pyrazole ring using reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: : Chromic acid, Potassium permanganate.
Reducing Agents: : Palladium on carbon, Sodium borohydride.
Halogenating Agents: : N-bromosuccinimide.
Major Products Formed
Oxidative reactions primarily lead to the formation of hydroxyl-substituted derivatives. Reduction reactions result in the saturation of double bonds, forming the corresponding alkane derivatives. Substitution reactions yield halogenated products with varied applications.
Scientific Research Applications
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid has extensive applications across several research fields:
Chemistry: : Acts as an intermediate in organic synthesis and as a starting material for more complex chemical entities.
Biology: : Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: : Explored as a candidate for drug development, particularly in the context of targeting specific enzymes or receptors.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is often context-dependent:
Molecular Targets: : It interacts with specific enzymes or receptors, modulating their activity. For instance, it might inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
Pathways Involved: : The compound's effects might involve pathways related to oxidative stress or signal transduction cascades.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-Methoxyphenoxy)phenyl]prop-2-enoic acid
3-[5-(2-Methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
3-[5-(4-Methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
Unique Attributes
What sets 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid apart from its analogs is its specific substitution pattern, which confers unique steric and electronic properties influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-[5-(2-methoxyphenoxy)-1,3-dimethylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-11(8-9-14(18)19)15(17(2)16-10)21-13-7-5-4-6-12(13)20-3/h4-9H,1-3H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCDRBSADCOGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide](/img/structure/B2769529.png)
![1-(Pyridin-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one](/img/structure/B2769530.png)


amine hydrochloride](/img/structure/B2769537.png)



![Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769543.png)



![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)
![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)
